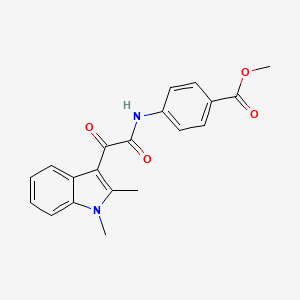
methyl 4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring . Indole derivatives have been studied for their bioactive properties .
Synthesis Analysis
While specific synthesis information for the requested compound was not found, indole derivatives can be synthesized using various methods. For example, one study designed and synthesized a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence these properties .Scientific Research Applications
Synthesis of Novel Compounds
- Indole derivatives like methyl 4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido)benzoate are crucial in synthesizing various biologically active compounds. For instance, Avdeenko et al. (2020) synthesized new derivatives of 2,3-dimethylindole, indicating their potential in forming biologically active compounds, such as para amino benzoic acid antagonists and insulysin inhibitors (Avdeenko, Konovalova, & Yakymenko, 2020).
Development of β-Carbolines
- This compound can contribute to the synthesis of β-carbolines. Kharaneko et al. (2020) proposed a synthetic approach to β-carbolines based on heterocyclization of related indole derivatives (Kharaneko, Pekhtereva, & Kharaneko, 2020).
Synthesis of Carcinogenic γ-Carbolines
- Compounds related to this compound play a role in synthesizing carcinogenic γ-carbolines. Akimoto et al. (1985) synthesized such compounds, highlighting the role of indole derivatives in creating medically relevant structures (Akimoto, Kawai, & Nomura, 1985).
Creation of New AB-Type Monomers for High-Performance Polymers
- The chemical properties of this compound are beneficial in synthesizing new AB-type monomers for high-performance polymers, as demonstrated by Qinglon's work in 2014 (Qinglon, 2014).
Exploration in Fluorescence Probe Properties
- Studies like those by Singh and Darshi (2002) explore the absorption and fluorescence spectral properties of compounds related to this compound, indicating their potential in developing new fluorescence probes (Singh & Darshi, 2002).
Potential in Antibacterial Applications
- Research by Murthy et al. (2011) on methyl-4-((substituted phenyl) [6H-indolo (2,3-b)quinoxalin-6-yl]methyl-amino)benzoate derivatives suggests that similar compounds have potential in antibacterial applications, highlighting the relevance of this compound in medicinal chemistry (Murthy, Karthikeyan, Boddeti, Diwakar, & Singh, 2011).
Mechanism of Action
Target of Action
Similar compounds with indole moieties have been found to target ftsz, a key functional protein in bacterial cell division .
Mode of Action
Compounds with similar structures have been shown to inhibit tubulin polymerization , which could suggest a similar mode of action for this compound.
Biochemical Pathways
If this compound acts similarly to related compounds, it may affect the tubulin polymerization pathway , leading to downstream effects such as cell cycle arrest and apoptosis.
Result of Action
Similar compounds have been shown to induce cell apoptosis and arrest the cells in the g2/m phase .
Future Directions
Properties
IUPAC Name |
methyl 4-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-12-17(15-6-4-5-7-16(15)22(12)2)18(23)19(24)21-14-10-8-13(9-11-14)20(25)26-3/h4-11H,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUDJSGRQAEZBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride](/img/no-structure.png)
![1-(3-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2634993.png)
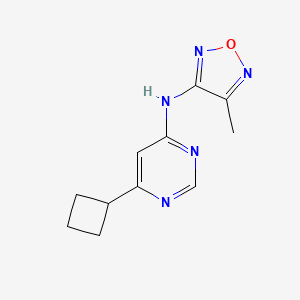
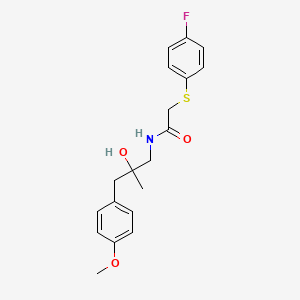
![N-[5-({[(2-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2634999.png)
![1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-(3,4-dichlorophenyl)urea](/img/structure/B2635002.png)
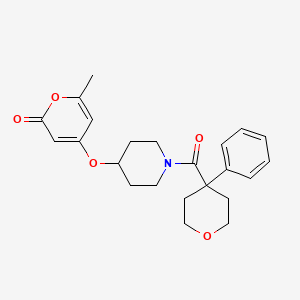
![1-{2-[(2-Chloro-4-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B2635004.png)

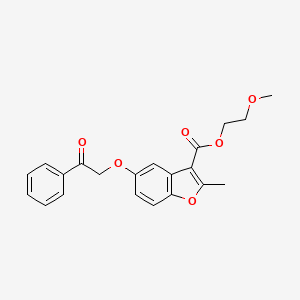
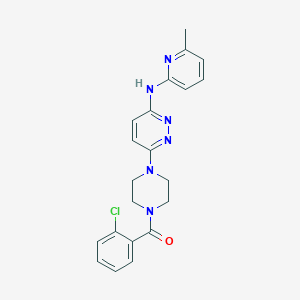
![Ethyl 4-[(4-chlorophenyl)sulfonyl]-1-(4-methylbenzyl)-4-piperidinecarboxylate](/img/structure/B2635008.png)
![2-[2-(2,4-dichlorophenoxy)propanoyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2635011.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2635012.png)
